molecular formula C6H12N2 B12450420 2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine

2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine

Cat. No.: B12450420
M. Wt: 112.17 g/mol
InChI Key: PHRMVXLYQUAOER-GDVGLLTNSA-N
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Description

2S-1-Aza-bicyclo[221]hept-2-ylamine is a bicyclic amine compound with the molecular formula C6H12N2 It is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentene derivatives and amine precursors, followed by cyclization reactions catalyzed by palladium or other transition metals . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides or acyl chlorides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced amine compounds, and substituted bicyclic amines. These products can further undergo additional functionalization to yield a wide range of chemical entities .

Scientific Research Applications

2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The compound can influence various biochemical pathways, leading to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine is unique due to its specific stereochemistry and the presence of the amine group at the 2-position. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

(2S)-1-azabicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C6H12N2/c7-6-3-5-1-2-8(6)4-5/h5-6H,1-4,7H2/t5?,6-/m0/s1

InChI Key

PHRMVXLYQUAOER-GDVGLLTNSA-N

Isomeric SMILES

C1CN2CC1C[C@H]2N

Canonical SMILES

C1CN2CC1CC2N

Origin of Product

United States

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